Disuccinimidyl sulfoxide

Description

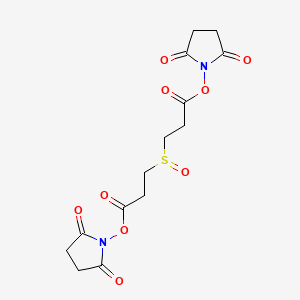

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSVVHDQSGMHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Disuccinimidyl Sulfoxide (DSSO): A Technical Guide for Cross-Linking Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl sulfoxide (B87167) (DSSO) is a pivotal tool in the field of structural proteomics, enabling the exploration of protein-protein interactions (PPIs) and the architecture of protein complexes. This homobifunctional, amine-reactive cross-linking agent is particularly distinguished by its mass spectrometry (MS)-cleavable spacer arm, a feature that significantly simplifies the identification of cross-linked peptides and enhances the confidence of data analysis. This guide provides an in-depth overview of DSSO, including its chemical properties, detailed experimental protocols, and a typical workflow for its application in cross-linking mass spectrometry (XL-MS).

Core Concepts and Chemical Properties

Disuccinimidyl sulfoxide is designed to covalently link proteins that are in close proximity. Its key features include:

-

Homobifunctional Structure: DSSO possesses two identical N-hydroxysuccinimide (NHS) esters, which readily react with primary amines, such as the side chain of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[1]

-

MS-Cleavable Spacer Arm: The central sulfoxide-containing spacer arm is the hallmark of DSSO. This bond is susceptible to cleavage under controlled collision-induced dissociation (CID) conditions within a mass spectrometer.[2][3] This fragmentation pattern is crucial for simplifying the analysis of complex spectra generated from cross-linked peptides.[4]

-

Defined Spacer Length: The spacer arm of DSSO has a length of 10.3 Å, providing a defined distance constraint for mapping protein-protein interactions.[1][5]

The CID-induced cleavage of the DSSO linker results in a characteristic signature in the MS/MS spectrum, allowing for the confident identification of cross-linked peptides.[6] This predictable fragmentation simplifies data analysis and enables the use of specialized software for automated identification of cross-linked species.[1]

Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₄H₁₆N₂O₉S | [5][7] |

| Molecular Weight | 388.35 g/mol | [1][5] |

| CAS Number | 1351828-03-9 | [5][7] |

| Spacer Arm Length | 10.3 Å | [1][5] |

| Reactivity | Primary amines (-NH₂) | [1] |

| Cleavability | Collision-Induced Dissociation (CID) | [2] |

| Solubility | Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers. | [6][8][7] |

| Appearance | Crystalline solid | [8][7] |

Experimental Protocols

The following sections provide detailed protocols for the use of DSSO in both in vitro and in vivo cross-linking experiments.

In Vitro Cross-Linking of Purified Proteins or Protein Complexes

This protocol is suitable for studying the interactions between purified proteins or within a protein complex.

Materials:

-

Purified protein or protein complex

-

DSSO cross-linker

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., 20 mM HEPES, pH 7.5-8.0, 150 mM NaCl)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)

Protocol:

-

Protein Preparation: Dissolve the purified protein or protein complex in the Reaction Buffer to a final concentration of 1-10 µM.[8] Maintaining a micromolar concentration helps to minimize intermolecular cross-linking between different protein complexes.[8]

-

DSSO Stock Solution Preparation: Immediately before use, prepare a fresh stock solution of DSSO in anhydrous DMSO. For example, dissolve 1 mg of DSSO in 51.5 µL of DMSO to create a 50 mM stock solution.[8]

-

Cross-Linking Reaction: Add the DSSO stock solution to the protein solution to achieve a final molar excess of DSSO over the protein. A common starting point is a 20- to 100-fold molar excess.[8] The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature (25°C) for 30-60 minutes.[8]

-

Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[8] Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted DSSO is quenched.

-

Sample Preparation for Mass Spectrometry: The cross-linked sample is now ready for downstream processing, which typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) prior to LC-MS/MS analysis.

In Vivo (In Cellulo) Cross-Linking

This protocol is designed to capture protein-protein interactions within their native cellular environment.

Materials:

-

Cultured cells (e.g., 1 x 10⁷ cells)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

DSSO cross-linker

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Cell lysis buffer

Protocol:

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS to remove any residual media.

-

DSSO Stock Solution Preparation: Prepare a fresh stock solution of DSSO in anhydrous DMSO (e.g., 50 mM).[8]

-

Cross-Linking Reaction: Resuspend the cell pellet in ice-cold PBS. Add the DSSO stock solution to a final concentration of 1-5 mM.

-

Incubation: Incubate the cell suspension at room temperature for 10 minutes or on ice for 30 minutes.[8] The optimal time and temperature may vary depending on the cell type and target interactions.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20 mM.[8] Incubate for 5 minutes at room temperature or 15 minutes on ice.[8]

-

Cell Lysis and Protein Extraction: Pellet the cells by centrifugation and remove the supernatant. Lyse the cells using an appropriate lysis buffer to extract the cross-linked proteins.

-

Downstream Analysis: The resulting protein lysate can then be processed for mass spectrometry analysis, which typically includes protein digestion and enrichment of cross-linked peptides.

Quantitative Parameters for DSSO Cross-Linking Experiments

| Parameter | In Vitro | In Cellulo | References |

| Protein Concentration | 1-10 µM | N/A | [8] |

| DSSO Concentration | 20-500-fold molar excess over protein | 1-10 mM | [8][9] |

| Incubation Time | 30-60 minutes | 10-30 minutes | [8] |

| Incubation Temperature | Room Temperature | Room Temperature or On Ice | [8] |

| Quenching Buffer Concentration | 20-50 mM | 20 mM | [8] |

Workflow and Data Analysis

The overall workflow for a typical XL-MS experiment using DSSO involves several key stages, from sample preparation to data interpretation.

Data Analysis:

The analysis of data from DSSO cross-linking experiments relies on specialized software that can interpret the unique fragmentation patterns.[1] The MS2 spectrum will contain characteristic doublet ions resulting from the cleavage of the DSSO linker. These doublets are then subjected to MS3 analysis for sequencing of the individual peptides.[4] This multi-stage fragmentation approach significantly increases the confidence in identifying the cross-linked peptides and their precise modification sites.[4]

Applications in Research and Drug Development

DSSO-based XL-MS is a powerful technique for:

-

Mapping Protein-Protein Interaction Networks: Identifying direct interaction partners of a protein of interest in a complex biological sample.

-

Elucidating the Architecture of Protein Complexes: Providing distance constraints that can be used to build low-resolution structural models of protein complexes.[4]

-

Studying Conformational Changes: Detecting changes in protein structure and interactions upon ligand binding, mutation, or post-translational modification.

-

Drug Target Validation: Confirming the interaction of a small molecule with its intended protein target and identifying potential off-target effects.

While specific signaling pathway elucidations with DSSO are part of broader proteomic studies, the methodology has been successfully applied to characterize large and dynamic assemblies like the 20S proteasome and chromatin complexes.[1][4] These studies provide valuable insights into the spatial arrangement of subunits and their functional interactions.

Conclusion

This compound has emerged as a valuable reagent in the field of chemical biology and proteomics. Its unique MS-cleavable properties streamline the XL-MS workflow and enhance the reliability of protein-protein interaction data. For researchers in basic science and drug development, DSSO provides a robust method to investigate the intricate molecular machinery of the cell, offering a deeper understanding of protein function in health and disease.

References

- 1. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein-protein interaction & protein complex analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

The Chemistry and Application of DSSO: An In-depth Guide for Researchers

Disuccinimidyl sulfoxide (B87167) (DSSO) is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linker that has become an invaluable tool for researchers studying protein-protein interactions and elucidating the three-dimensional structures of protein complexes.[1][2] Its unique properties, particularly its cleavability within a mass spectrometer, simplify the complex process of identifying cross-linked peptides, thereby accelerating and improving the accuracy of structural and interaction proteomics studies.[3][4] This technical guide provides a comprehensive overview of DSSO's chemistry, properties, and its application in cross-linking mass spectrometry (XL-MS) workflows, tailored for researchers, scientists, and drug development professionals.

Core Chemistry and Properties of DSSO

DSSO consists of two N-hydroxysuccinimide (NHS) esters at either end of a seven-carbon spacer arm, which also contains a central sulfoxide group.[1][5] The NHS esters readily react with primary amines, such as the side chain of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[6][7] This reaction is most efficient in a pH range of 7-9.[6]

The key feature of DSSO is its MS-cleavable nature. The sulfoxide bond within the spacer arm is labile and can be selectively cleaved during collision-induced dissociation (CID) in a mass spectrometer.[3][5][6] This fragmentation results in the separation of the two cross-linked peptides, each with a characteristic mass modification, which significantly simplifies data analysis.[3][8]

A summary of the key quantitative properties of DSSO is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 388.35 g/mol | [6] |

| Spacer Arm Length | 10.1 Å | [3] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [6] |

| Target Functional Group | Primary amines (-NH2) | [6] |

| Cleavability | MS-cleavable (CID) | [6] |

| Cell Permeability | Yes | [1] |

The DSSO Cross-Linking Workflow

A typical cross-linking mass spectrometry (XL-MS) experiment using DSSO involves several key stages, from sample preparation to data analysis. The overall workflow is designed to capture protein-protein interactions, identify the cross-linked residues, and use this information to infer structural details or interaction interfaces.

Experimental Protocols

Detailed methodologies are crucial for successful XL-MS experiments. Below are generalized protocols for in vitro and in-cell cross-linking using DSSO.

In Vitro Cross-Linking of Purified Proteins or Protein Complexes

This protocol is adapted for cross-linking purified proteins or protein complexes in solution.[6][8]

Materials:

-

Purified protein sample (10 µM) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0). Avoid buffers containing primary amines like Tris or glycine.

-

DSSO stock solution (50 mM in anhydrous DMSO). Prepare fresh before use.

-

Quenching buffer (e.g., 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0).

-

Reagents for protein reduction, alkylation, and enzymatic digestion (e.g., DTT, iodoacetamide (B48618), trypsin).

Procedure:

-

Protein Preparation: Ensure the protein sample is in an amine-free buffer at the desired concentration (e.g., 10 µM).

-

Cross-linking Reaction: Add the DSSO stock solution to the protein sample to achieve the desired final concentration. A molar excess of 100-fold of cross-linker over protein is a common starting point, but this should be optimized.[6] Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Sample Preparation for MS:

-

Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Proceed with enzymatic digestion, typically with trypsin, overnight at 37°C.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer should be configured to perform a data-dependent acquisition method that includes MS2 fragmentation by CID to cleave the DSSO linker, followed by MS3 fragmentation of the resulting fragment ions for peptide sequencing.[3][9]

In Vivo Cross-Linking in Cultured Cells

This protocol provides a general framework for cross-linking proteins within living cells.[8][10]

Materials:

-

Cultured cells (e.g., HEK293T cells).

-

Ice-cold PBS.

-

Hypotonic buffer (e.g., 10 mM HEPES pH 8.0, 10 mM NaCl, 1.5 mM MgCl2, with protease inhibitors).

-

DSSO stock solution (50 mM in anhydrous DMSO).

-

Quenching buffer (e.g., 500 mM Tris-HCl, pH 8.0).

-

Cell lysis buffer and reagents for downstream processing.

Procedure:

-

Cell Harvesting: Harvest approximately 50 million cells by centrifugation.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove any amine-containing media components.

-

Resuspension: Resuspend the cell pellet in 1 mL of hypotonic buffer.

-

Cross-linking Reaction: Add 50 µL of 50 mM DSSO stock solution (final concentration ~2.5 mM) to the cell suspension. Incubate for 1 hour at 4°C with gentle rotation.

-

Quenching: Add 50 µL of 500 mM Tris-HCl, pH 8.0, to quench the reaction.

-

Cell Lysis and Protein Extraction: Proceed with your standard protocol for cell lysis and protein extraction. For example, Dounce homogenization can be used to isolate nuclei.[8]

-

Sample Preparation for MS: The extracted proteins are then reduced, alkylated, and digested as described in the in vitro protocol before LC-MS/MS analysis.

Data Analysis and Interpretation

The analysis of DSSO cross-linking data is facilitated by specialized software that can interpret the unique fragmentation pattern of the cross-linker.

DSSO Fragmentation Chemistry

Upon CID, the C-S bonds adjacent to the sulfoxide in DSSO are cleaved, resulting in two characteristic remnant masses on the cross-linked peptides.[3][9] The fragmentation of an inter-linked peptide pair in the MS2 scan produces a characteristic doublet of fragment ions. These fragment ions are then subjected to MS3 analysis for sequencing.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Thermo Scientific Mass Spectrometry Cleavable Crosslinkers DSBU | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protein Cross-linking with Disuccinimidyl Sulfoxide (DSSO)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Disuccinimidyl Sulfoxide (B87167) (DSSO), a mass spectrometry (MS)-cleavable cross-linker, for studying protein-protein interactions (PPIs) and elucidating protein structures.

Introduction to DSSO

Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive cross-linking reagent widely used in structural proteomics. Its key feature is the presence of a sulfoxide group in its spacer arm, which makes the cross-linker cleavable in the gas phase during tandem mass spectrometry (MS/MS) analysis.[1][2] This MS-cleavability is a significant advantage over non-cleavable cross-linkers like Disuccinimidyl Suberate (DSS), as it simplifies the identification of cross-linked peptides and interaction sites.[3][4][5]

DSSO contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, primarily on lysine (B10760008) (K) residues and protein N-termini, to form stable amide bonds.[1][2] The ability to covalently link amino acids in close proximity allows for the "capture" of transient or weak protein interactions, providing valuable distance constraints for structural modeling.[3][6]

Chemical Properties and Reaction Mechanism

The chemical properties of DSSO are summarized in the table below.

| Property | Value | Reference |

| Full Chemical Name | This compound | [1] |

| Synonyms | Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate, Bis-(propionic acid NHS ester)-sulfoxide | |

| Molecular Weight | 388.35 g/mol | |

| Empirical Formula | C₁₄H₁₆N₂O₉S | |

| Spacer Arm Length | 10.1 Å | [1][3] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1][3] |

| Target Residues | Primary amines (Lysine, Protein N-terminus) | [1][2] |

| Cleavability | MS-cleavable (Collision-Induced Dissociation) | [1][2][3] |

| Cell Permeability | Yes | [7] |

The reaction of DSSO with proteins proceeds in two steps. First, one of the NHS esters reacts with a primary amine on a protein to form a stable amide bond. The second NHS ester then reacts with another primary amine on the same protein (intra-protein cross-link) or a different protein (inter-protein cross-link).

The Advantage of MS-Cleavability in Mass Spectrometry

The central feature of DSSO is its MS-cleavable spacer arm. During tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), the sulfoxide bond in the DSSO linker preferentially fragments.[3] This cleavage separates the cross-linked peptides, which simplifies the resulting fragmentation spectra.[3][8]

The cleavage of DSSO during MS/MS generates characteristic "signature" ions, which are the individual peptides with a remnant of the cross-linker attached.[4][5][8] This allows for the use of specialized MS³ data acquisition methods, where the signature ions are further fragmented to determine the sequence of the individual peptides.[2][3] This streamlined workflow significantly improves the confidence and accuracy of cross-linked peptide identification compared to non-cleavable cross-linkers.[3][9]

Experimental Protocols

In Vitro Cross-linking of Purified Proteins

This protocol is a general guideline for cross-linking purified proteins or protein complexes. Optimal conditions may vary depending on the specific proteins and their concentrations.

Materials:

-

Purified protein in a suitable buffer (e.g., 20 mM HEPES, pH 7.5; PBS, pH 7.5)[2][3]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)[2][10]

-

Reaction tubes

Protocol:

-

Prepare the protein solution to the desired concentration (e.g., 1-10 µM).[2]

-

Prepare a fresh stock solution of DSSO in DMSO or DMF (e.g., 20-50 mM).[2][3]

-

Add DSSO to the protein solution to achieve the desired protein-to-cross-linker molar ratio. This often requires optimization, with ratios ranging from 1:10 to 1:1000.[3][10]

-

Incubate the reaction mixture at room temperature for 30-60 minutes.[2][10]

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[2][10]

-

The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.

In Situ Cross-linking in Live Cells

This protocol provides a general framework for cross-linking proteins within their native cellular environment.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

DSSO (dissolved in anhydrous DMSO)

-

Quenching buffer (e.g., 500 mM Tris-HCl, pH 8.0)

-

Cell lysis buffer

Protocol:

-

Wash the cultured cells with PBS to remove media components.

-

Resuspend the cells in PBS.

-

Add the DSSO solution to the cell suspension. A final concentration of 1-2 mM DSSO is a common starting point.

-

Incubate for a defined period, for example, 1 hour at 4°C.[9]

-

Quench the reaction by adding the quenching buffer.[9]

-

Proceed with cell lysis and subsequent protein extraction and analysis.

| Parameter | In Vitro Cross-linking | In Situ Cross-linking | Reference |

| Protein Concentration | 1 - 200 µM | N/A (whole cells) | [2][3] |

| DSSO Concentration | Varies based on molar ratio | ~1-2 mM | [9] |

| Protein:Cross-linker Molar Ratio | 1:5 - 1:1000 | N/A | [3][10][11] |

| Reaction Buffer | HEPES, PBS (pH 7.5) | PBS | [2][3][9] |

| Solvent for DSSO | DMSO or DMF | DMSO | [2][3][9] |

| Incubation Time | 30 - 60 minutes | ~1 hour | [2][9][10] |

| Incubation Temperature | Room Temperature or 37°C | 4°C | [2][3][9][10] |

| Quenching Reagent | Tris-HCl or Ammonium Bicarbonate | Tris-HCl | [2][9][10] |

Applications in Research and Drug Development

The insights gained from DSSO cross-linking experiments have significant implications for various fields:

-

Structural Biology: Provides distance constraints to aid in the computational modeling of protein and protein complex structures.[3]

-

Proteomics: Enables the large-scale identification of protein-protein interactions within complex biological samples, including whole-cell lysates.[12][13][14]

-

Drug Development: Can be used to study the mechanism of action of drugs that modulate protein-protein interactions or to identify novel drug targets at the interface of interacting proteins. The study of protein complexes can also help in targeting "undruggable" proteins.

Conclusion

DSSO has become an invaluable tool in the field of structural proteomics. Its MS-cleavable nature simplifies the analysis of cross-linked peptides, enabling more confident and comprehensive identification of protein-protein interactions and providing crucial data for structural modeling. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize DSSO in their studies to unravel the complexities of protein interaction networks.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Thermo Scientific™ Mass Spectrometry Cleavable Crosslinkers | Fisher Scientific [fishersci.ca]

- 8. biorxiv.org [biorxiv.org]

- 9. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pnas.org [pnas.org]

Unveiling Protein Architectures: An In-depth Technical Guide to Exploring Protein Complexes Using DSSO

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular landscape, proteins rarely act in isolation. They form dynamic complexes to carry out essential biological processes, and understanding these interactions is paramount for deciphering cellular function and developing targeted therapeutics. Disuccinimidyl sulfoxide (B87167) (DSSO) has emerged as a powerful tool in the field of structural proteomics, enabling researchers to capture and identify protein-protein interactions (PPIs) with high confidence. This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows for utilizing DSSO in the exploration of protein complexes.

The Power of DSSO: An MS-cleavable Crosslinker

DSSO is a chemical crosslinker that covalently links interacting proteins in close proximity. Its key feature is an MS-cleavable spacer arm, which simplifies the identification of crosslinked peptides by mass spectrometry (MS).[1][2][3] DSSO contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, predominantly on lysine (B10760008) residues, forming stable amide bonds.[4] The spacer arm, with a length of 10.1 Å, is well-suited for capturing interactions at protein interfaces.[2]

The magic of DSSO lies in its sulfoxide bond, which is susceptible to cleavage under collision-induced dissociation (CID) in the mass spectrometer.[1][2] This fragmentation pattern is unique to DSSO and allows for the confident identification of crosslinked peptides, which can be challenging with non-cleavable crosslinkers.

Experimental Protocols: From Sample to Spectrometer

The successful application of DSSO crosslinking hinges on meticulous experimental design and execution. The following sections detail standardized protocols for both in vitro and in situ crosslinking.

In Vitro Crosslinking of Purified Proteins/Complexes

This protocol is ideal for studying the interactions within a purified protein complex.

Materials:

-

Purified protein or protein complex

-

DSSO (freshly prepared stock solution in DMSO or DMF)

-

Amine-free buffer (e.g., HEPES, PBS, pH 7-9)

-

Quenching buffer (e.g., Tris or ammonium (B1175870) bicarbonate)

Protocol:

-

Protein Preparation: Dissolve the purified protein or complex in an amine-free buffer to a final concentration of 1-20 µM.

-

DSSO Addition: Add DSSO to the protein solution at a molar excess ranging from 10:1 to 50:1 (crosslinker:protein). The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM) to consume excess DSSO. Incubate for 15-30 minutes at room temperature.

-

Sample Preparation for MS: The crosslinked sample is now ready for downstream processing, including denaturation, reduction, alkylation, and enzymatic digestion (typically with trypsin).

| Parameter | Recommended Range | Reference |

| Protein Concentration | 1 - 20 µM | [4] |

| DSSO:Protein Molar Ratio | 10:1 - 50:1 | [2] |

| Incubation Time | 30-60 min (RT) or 2h (4°C) | [4] |

| Quenching Agent | Tris or Ammonium Bicarbonate | [4] |

In Situ Crosslinking in Live Cells

This approach allows for the study of protein interactions within their native cellular environment.

Materials:

-

Cultured cells

-

DSSO (freshly prepared stock solution in DMSO or DMF)

-

Phosphate-buffered saline (PBS)

-

Quenching buffer (e.g., Tris-HCl)

-

Cell lysis buffer

Protocol:

-

Cell Culture: Grow cells to the desired confluency.

-

Cell Harvest and Washing: Harvest the cells and wash them with PBS to remove any amine-containing media components.

-

Crosslinking: Resuspend the cells in PBS and add DSSO to a final concentration of 1-5 mM.

-

Incubation: Incubate the cell suspension at room temperature for 10-30 minutes or on ice for 30-60 minutes.

-

Quenching: Quench the reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.

-

Cell Lysis and Protein Extraction: Pellet the cells and proceed with your standard cell lysis and protein extraction protocol.

-

Sample Preparation for MS: The extracted proteins are then processed for mass spectrometry analysis as described for the in vitro workflow.

| Parameter | Recommended Range | Reference |

| Cell Density | Variable | [1] |

| DSSO Concentration | 1 - 5 mM | [1] |

| Incubation Time | 10-30 min (RT) or 30-60 min (on ice) | [4] |

| Quenching Agent | Tris-HCl | [1] |

Mass Spectrometry and Data Analysis Workflow

The analysis of DSSO crosslinked samples requires a specific mass spectrometry workflow and dedicated data analysis software.

Mass Spectrometry Acquisition

A typical workflow involves a multi-stage fragmentation approach (MSn) to first identify the crosslinked peptides and then sequence the individual peptide chains.

DSSO Mass Spectrometry Acquisition Workflow.

-

MS1 Scan: The mass spectrometer scans for all precursor ions in the sample.

-

MS2 Scan (CID): The instrument isolates a precursor ion and subjects it to low-energy CID. This cleaves the DSSO linker, generating characteristic "signature" fragment ions.[1][2]

-

MS3 Scan (HCD/ETD): The signature fragment ions from the MS2 scan are then isolated and further fragmented using higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD) to determine the amino acid sequences of the individual peptides.[1]

Data Analysis

Specialized software is required to interpret the complex fragmentation spectra generated from DSSO crosslinking experiments. Several software packages are available that can identify the crosslinked peptides by recognizing the signature DSSO fragmentation pattern and then matching the MS3 spectra to a protein sequence database.

DSSO Data Analysis Workflow.

| Step | Description |

| Raw Data Processing | Raw mass spectrometry data is converted to a format suitable for analysis. |

| Database Search | Specialized algorithms search a protein sequence database for pairs of peptides that match the masses of the crosslinked precursor and the sequenced fragment ions. |

| CSM Validation | The software scores the confidence of each crosslink-spectrum match (CSM). |

| FDR Control | A false discovery rate is calculated to ensure the statistical significance of the identified crosslinks. |

| Interaction Mapping | High-confidence crosslinks are used to build protein-protein interaction networks and map interaction interfaces. |

Elucidating Signaling Pathways with DSSO

A primary application of DSSO crosslinking is the mapping of protein-protein interactions within signaling cascades. By capturing transient and stable interactions, DSSO can help to piece together the complex network of proteins that transmit signals within a cell. For example, in a hypothetical growth factor signaling pathway, DSSO could be used to identify the direct interaction between a receptor tyrosine kinase (RTK) and its downstream signaling partners.

Hypothetical Growth Factor Signaling Pathway.

In this example, treating cells with the growth factor and then applying DSSO could capture the interaction between the activated RTK and the adaptor protein, as well as subsequent interactions down the cascade. The identification of these crosslinked peptides would provide direct evidence of these interactions within the cellular context.

Conclusion

DSSO-based crosslinking mass spectrometry is a robust and versatile technique for the exploration of protein complexes. Its unique MS-cleavable properties simplify data analysis and increase the confidence of interaction identification. By providing detailed protocols and workflows, this guide serves as a valuable resource for researchers aiming to unravel the intricate networks of protein-protein interactions that govern cellular life, with significant implications for basic research and drug discovery.

References

- 1. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

Disuccinimidyl Sulfoxide (DSSO): A Technical Guide for Structural Proteomics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and protein complexes, providing crucial insights into protein-protein interactions (PPIs) and cellular signaling pathways. Disuccinimidyl sulfoxide (B87167) (DSSO) is a homo-bifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linker that has gained significant traction within the structural proteomics community. Its unique sulfoxide-containing spacer arm allows for predictable fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer, simplifying the identification of cross-linked peptides and enhancing the confidence of data analysis. This guide provides an in-depth overview of DSSO, including its chemical properties, mechanism of action, detailed experimental protocols for its application, and a summary of quantitative data from key studies.

Introduction to Disuccinimidyl Sulfoxide (DSSO)

This compound (DSSO) is a chemical cross-linking reagent designed to covalently link interacting amino acid residues within a protein or between different proteins.[1][2] It is characterized by two N-hydroxysuccinimide (NHS) esters at either end of a 10.1 Å spacer arm.[1][3] These NHS esters react efficiently with primary amines, primarily the ε-amino group of lysine (B10760008) residues, to form stable amide bonds.[4] A key feature of DSSO is its sulfoxide-containing spacer arm, which is cleavable in the gas phase during tandem mass spectrometry (MS/MS) analysis.[3][4][5] This MS-cleavability is a significant advantage over non-cleavable cross-linkers as it generates characteristic reporter ions, facilitating the unambiguous identification of cross-linked peptides and reducing false positives.[3][5]

Chemical Properties of DSSO:

| Property | Value |

| Chemical Name | Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate |

| Synonyms | Bis-(propionic acid NHS ester)-sulfoxide |

| CAS Number | 1351828-03-9 |

| Molecular Weight | 388.35 g/mol [1] |

| Empirical Formula | C₁₄H₁₆N₂O₉S[1] |

| Spacer Arm Length | 10.1 Å[1][3] (also reported as 10.3 Å[4]) |

| Reactivity | Primary amines (e.g., lysines)[1][4] |

| Cleavability | MS-cleavable (Collision-Induced Dissociation)[3][4][5] |

Mechanism of Action and Mass Spectrometry Analysis

The utility of DSSO in structural proteomics lies in its predictable behavior during both the cross-linking reaction and subsequent mass spectrometry analysis.

Cross-Linking Reaction

The NHS esters of DSSO react with primary amines on proteins in a pH-dependent manner, typically between pH 7 and 9.[4] This reaction results in the formation of a stable amide bond, covalently linking the target proteins. The 10.1 Å spacer arm of DSSO imposes a distance constraint, meaning that only lysine residues within this proximity will be cross-linked. This provides valuable low-resolution structural information about the protein or protein complex.[3]

Mass Spectrometry Fragmentation

During tandem mass spectrometry (MS/MS), the DSSO cross-linker undergoes collision-induced dissociation (CID), cleaving at the two symmetrical C-S bonds adjacent to the central sulfoxide.[1][3] This cleavage results in the separation of the inter-linked peptides, each carrying a distinct modification from the remnant of the DSSO linker.[3]

This fragmentation pattern generates a unique signature in the MS/MS spectrum. For a heterodimeric inter-linked peptide (α-β), cleavage of the two symmetric C-S bonds produces two possible pairs of fragment ions (αA/βS and αS/βA), resulting in four characteristic peaks.[3] These distinct fragment ions serve as diagnostic markers for the presence of a cross-linked peptide. Subsequent MS3 analysis can then be performed on these individual fragment ions to determine the amino acid sequence of each peptide and pinpoint the exact cross-linked lysine residues.[3][5]

Figure 1: Mass spectrometry workflow for the analysis of DSSO cross-linked peptides.

Experimental Protocols

The following protocols provide a general framework for using DSSO in structural proteomics studies. Optimization may be required depending on the specific protein or protein complex and the experimental goals.

In Vitro Cross-Linking of Purified Proteins or Protein Complexes

This protocol is suitable for studying the structure of a purified protein or the interactions within a reconstituted protein complex.

Materials:

-

Purified protein/protein complex

-

DSSO (Thermo Scientific, Sigma-Aldrich)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0). Avoid buffers containing primary amines like Tris or glycine.[4]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)[4]

Procedure:

-

Protein Preparation: Dissolve the purified protein or protein complex in the reaction buffer to a final concentration of 1-10 µM.

-

DSSO Stock Solution: Immediately before use, prepare a 25-50 mM stock solution of DSSO in anhydrous DMSO.[4]

-

Cross-Linking Reaction: Add the DSSO stock solution to the protein solution to achieve a final DSSO concentration typically in the range of 0.25-2 mM. A common starting point is a 100-fold molar excess of cross-linker to protein.[4] The optimal concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted DSSO.[4] Incubate for 15-30 minutes at room temperature.

-

Sample Preparation for MS: The cross-linked sample is now ready for downstream processing, including SDS-PAGE analysis to confirm cross-linking, followed by in-gel or in-solution digestion with a protease (e.g., trypsin).

In Cellulo (In Vivo) Cross-Linking

This protocol is designed to capture protein-protein interactions within their native cellular environment.

Materials:

-

Cultured cells (adherent or in suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

DSSO

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Lysis Buffer

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Cell Preparation: Harvest cultured cells (e.g., 1-5 x 10⁷ cells) and wash them twice with ice-cold PBS to remove any amine-containing media components.[4]

-

Cell Resuspension: Resuspend the cell pellet in an appropriate buffer that maintains cell integrity, such as PBS or a hypotonic buffer (e.g., 10 mM HEPES, pH 8, 10 mM NaCl, 1 mM MgCl₂).[6][7]

-

DSSO Stock Solution: Prepare a 50 mM stock solution of DSSO in anhydrous DMSO.[6][7]

-

Cross-Linking Reaction: Add the DSSO stock solution to the cell suspension to a final concentration of 1-3 mM.[8] Incubate for 30-60 minutes at 4°C or room temperature with gentle mixing.[6][7]

-

Quenching: Terminate the cross-linking reaction by adding a quenching buffer to a final concentration of 20-50 mM.[6][7] Incubate for 15 minutes.

-

Cell Lysis and Protein Extraction: Pellet the cells and proceed with a cell lysis protocol appropriate for the downstream application (e.g., immunoprecipitation, whole proteome analysis).

-

Sample Preparation for MS: The protein lysate is then processed for mass spectrometry analysis, which typically involves protein digestion and peptide fractionation.

References

- 1. DSSO crosslinker = 95 1351828-03-9 [sigmaaldrich.com]

- 2. MS-Cleavable Cross-Linkers [sigmaaldrich.com]

- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Thermo Scientific Mass Spectrometry Cleavable Crosslinkers DSSO | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.pt]

- 6. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into DSSO Cross-Linking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of disuccinimidyl sulfoxide (B87167) (DSSO), a mass spectrometry (MS)-cleavable cross-linker, for studying protein-protein interactions and elucidating protein structures. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required to successfully implement DSSO cross-linking workflows.

Introduction to DSSO Cross-Linking

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for capturing protein-protein interactions (PPIs) within their native cellular environment.[1] By covalently linking interacting proteins, XL-MS provides spatial constraints that can be used to map interaction interfaces and model the three-dimensional structures of protein complexes.[2][3]

Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive cross-linker that has gained significant traction in the field.[4] Its key advantage lies in its mass spectrometry-cleavable nature.[2][5] The DSSO linker contains a sulfoxide bond that is labile under collision-induced dissociation (CID) in a mass spectrometer.[5][6] This cleavage simplifies the identification of cross-linked peptides, a major bottleneck in traditional XL-MS workflows.[2][6]

The Chemistry of DSSO

DSSO is a symmetrical molecule with two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 10.1 Å spacer arm.[6][7] These NHS esters efficiently react with primary amines, primarily the ε-amino group of lysine (B10760008) (K) residues, but also the hydroxyl groups of serine (S), threonine (T), and tyrosine (Y) residues, forming stable amide bonds.[8][9]

The reaction between DSSO and primary amines on proteins results in the formation of a stable covalent bond.

The Power of MS-Cleavability: Simplifying Data Analysis

The defining feature of DSSO is its MS-cleavable spacer arm. During tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), the sulfoxide bond in the DSSO linker preferentially fragments.[5][6] This cleavage results in the separation of the two cross-linked peptides, each carrying a characteristic mass modification.[6]

This unique fragmentation pattern generates a distinctive signature in the MS2 spectrum, consisting of four signature ions if the cross-linked peptides are different.[2] These signature ions can be used to trigger a subsequent MS3 fragmentation event to sequence the individual peptides.[2] This "MS2-MS3" strategy greatly simplifies data analysis by allowing the identification of the individual peptide chains using standard database search algorithms.[6]

This targeted approach significantly reduces the complexity of the spectra and increases the confidence in cross-link identification.[6]

Experimental Protocols

Successful DSSO cross-linking requires careful optimization of reaction conditions. Below are detailed protocols for in vitro and in situ cross-linking, synthesized from established methodologies.

In Vitro Cross-Linking of Purified Proteins or Protein Complexes

This protocol is suitable for studying the interactions between purified proteins.

| Parameter | Recommended Value/Range | Reference |

| Protein Concentration | 10 µM | [9] |

| DSSO Concentration | 20-fold molar excess over protein | [9] |

| Reaction Buffer | 20 mM HEPES, pH 7.5-8.0 | [5][9] |

| Reaction Time | 30-60 minutes | [9] |

| Reaction Temperature | Room temperature | [5][9] |

| Quenching Reagent | 1 M Ammonium Bicarbonate or Tris Buffer | [5][9] |

| Quenching Concentration | 20-50 mM | [5][9] |

| Quenching Time | 15 minutes | [10] |

Detailed Methodology:

-

Protein Preparation: Dissolve the purified protein or protein complex in the reaction buffer to a final concentration of 10 µM.

-

DSSO Stock Solution: Immediately before use, prepare a 50 mM stock solution of DSSO in anhydrous DMSO or DMF.[9]

-

Cross-Linking Reaction: Add the DSSO stock solution to the protein solution to achieve the desired molar excess. A 20-fold molar excess is a good starting point, but this may need to be optimized.[9]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[9]

-

Quenching: Terminate the reaction by adding the quenching reagent to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[5][9][10]

-

Sample Preparation for MS: The cross-linked sample is now ready for downstream processing, including reduction, alkylation, and proteolytic digestion.

In Situ Cross-Linking in Live Cells

This protocol allows for the study of protein interactions within their native cellular context.

| Parameter | Recommended Value/Range | Reference |

| Cell Density | ~25 x 10⁶ cells/mL | [10] |

| DSSO Concentration | 1-5 mM | [10] |

| Reaction Buffer | PBS, pH 8.0 | [10] |

| Reaction Time | 10 minutes (RT) or 30 minutes (on ice) | [9] |

| Reaction Temperature | Room temperature or on ice | [9] |

| Quenching Reagent | 1 M Ammonium Bicarbonate or Tris Buffer | [9] |

| Quenching Concentration | 20 mM | [9] |

| Quenching Time | 5 minutes (RT) or 15 minutes (on ice) | [9] |

Detailed Methodology:

-

Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media. Resuspend the cells in PBS at a density of approximately 25 x 10⁶ cells/mL.[10]

-

DSSO Addition: Add the freshly prepared DSSO stock solution to the cell suspension to a final concentration of 1-5 mM.[10]

-

Incubation: Incubate the cells for 10 minutes at room temperature or 30 minutes on ice.[9]

-

Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 20 mM. Incubate for 5 minutes at room temperature or 15 minutes on ice.[9]

-

Cell Lysis and Protein Extraction: Pellet the cells by centrifugation and proceed with your standard cell lysis and protein extraction protocol.

Mass Spectrometry and Data Analysis Workflow

A typical XL-MS workflow using DSSO involves several key steps.

Key Considerations:

-

Proteolytic Digestion: Trypsin is commonly used for protein digestion. However, the use of multiple proteases can significantly increase the coverage of identified cross-links.[5]

-

Enrichment: Due to the low abundance of cross-linked peptides, an enrichment step, such as strong cation exchange (SCX) chromatography, is often employed.[11]

-

Mass Spectrometry: A mass spectrometer capable of CID for MS2 fragmentation and a higher-energy fragmentation method like HCD or ETD for MS3 is ideal.[2][5]

-

Data Analysis Software: Specialized software, such as XlinkX, MeroX, or MaxLinker, is required to analyze the complex MS data and identify the cross-linked peptides.[1][2][9]

Applications in Research and Drug Development

DSSO-based XL-MS is a versatile tool with numerous applications:

-

Mapping Protein-Protein Interaction Networks: Identifying direct interaction partners on a proteome-wide scale.[1][8]

-

Validating Binary Interactions: Confirming interactions identified by other methods, such as yeast two-hybrid or co-immunoprecipitation.

-

Structural Elucidation of Protein Complexes: Providing distance constraints to guide the modeling of protein complex structures.[6]

-

Studying Conformational Changes: Detecting changes in protein structure and interactions upon ligand binding or post-translational modifications.

-

Drug Target Validation: Identifying the binding site of a small molecule on its protein target and characterizing its effect on protein-protein interactions.

Conclusion

DSSO has revolutionized the field of cross-linking mass spectrometry by simplifying the data analysis workflow and increasing the confidence of cross-link identifications. Its ability to capture protein-protein interactions in their native context provides invaluable insights into cellular machinery. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively leverage the power of DSSO to advance their studies in structural biology, proteomics, and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pubs.rsc.org [pubs.rsc.org]

A Deep Dive into MS-Cleavable Cross-Linkers: The Case of DSSO

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions and provide valuable structural insights. At the heart of this methodology are chemical cross-linkers, with mass spectrometry (MS)-cleavable versions like Disuccinimidyl Sulfoxide (B87167) (DSSO) revolutionizing the field. This guide provides a comprehensive technical overview of DSSO, its properties, experimental workflows, and its applications in structural biology and drug discovery.

Core Concepts of DSSO and MS-Cleavable Cross-Linking

DSSO is a homobifunctional, amine-reactive cross-linker. Its N-hydroxysuccinimide (NHS) esters at both ends of its spacer arm react with primary amines, predominantly found in lysine (B10760008) residues and protein N-termini, forming stable amide bonds.[1][2] This allows for the covalent linkage of interacting proteins.

The key feature of DSSO is its MS-cleavable nature. The sulfoxide bond within its spacer arm is susceptible to cleavage under controlled collision-induced dissociation (CID) in the mass spectrometer.[1][3] This fragmentation of the cross-linker itself, at a lower energy than that required to fragment the peptide backbone, simplifies the identification of cross-linked peptides.[4] When a cross-linked peptide pair is fragmented in an MS2 scan, it produces characteristic "signature" ion doublets with a specific mass difference, which for DSSO is 31.9721 Da.[5][6] These signature ions can then be selected for a further round of fragmentation (MS3) to determine the sequence of the individual peptides.[3][7] This multi-stage fragmentation approach (MSn) significantly reduces the complexity of data analysis compared to non-cleavable cross-linkers.[5][8]

Quantitative Data and Physicochemical Properties

A clear understanding of the quantitative aspects of a cross-linker is crucial for experimental design and data analysis. The table below summarizes the key properties of DSSO.

| Property | Value | Reference(s) |

| Molecular Weight | 388.35 g/mol | [9] |

| Spacer Arm Length | 10.1 Å - 10.3 Å | [2][10] |

| Chemical Formula | C₁₄H₁₆N₂O₉S | [7][9] |

| Reactivity | Amine-reactive (Lysine, N-terminus) | [1][2] |

| Cell Permeability | Membrane-permeant | [1][2] |

Upon cleavage in the mass spectrometer, the DSSO cross-linker leaves behind specific remnant masses on the linked peptides. These mass modifications are critical for the identification of cross-linked peptides in the data analysis stage.

| Modification Type | Mass Shift (Da) | Chemical Formula |

| Alkene (A) | +54.0106 | C₃H₂O |

| Sulfenic Acid (S) | +103.9913 | C₃H₄O₂S |

| Unsaturated Thiol (T) | +85.9826 | C₃H₂OS |

Experimental Protocols: From Cross-Linking to Data Analysis

The successful application of DSSO in XL-MS relies on a well-defined experimental workflow. Below are detailed protocols for both in vitro and in cellulo cross-linking.

In Vitro Cross-Linking of Purified Proteins/Protein Complexes

This protocol is suitable for studying the interactions and structure of purified proteins or reconstituted protein complexes.

-

Sample Preparation:

-

Dissolve the purified protein or protein complex in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5-8.0) to a final concentration of 1-10 µM.[10]

-

Ensure the buffer composition is compatible with the stability of the protein/complex.

-

-

Cross-Linking Reaction:

-

Prepare a fresh stock solution of DSSO (e.g., 50 mM) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO).[10][11]

-

Add the DSSO stock solution to the protein sample to achieve a final molar excess of cross-linker to protein, typically ranging from 20:1 to 500:1. The optimal ratio should be determined empirically.[12]

-

Incubate the reaction mixture for 30-60 minutes at room temperature (25°C).[6][11]

-

-

Quenching the Reaction:

-

Stop the cross-linking reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or ammonium (B1175870) bicarbonate, to a final concentration of 20-50 mM.[10][11]

-

Incubate for an additional 15-30 minutes at room temperature.[6]

-

-

Sample Processing for Mass Spectrometry:

-

Denature the cross-linked proteins, reduce cysteine bonds with DTT, and alkylate with iodoacetamide.

-

Digest the proteins into peptides using a protease such as trypsin. Since DSSO reacts with lysines, using a complementary protease can increase sequence coverage.[11][13]

-

The resulting peptide mixture is then ready for LC-MS/MS analysis.

-

In Cellulo Cross-Linking (In Vivo)

This protocol allows for the study of protein-protein interactions within their native cellular environment.

-

Cell Culture and Harvesting:

-

Culture cells to the desired confluency.

-

Harvest the cells and wash them twice with an ice-cold, amine-free buffer like PBS to remove any components from the culture medium that could quench the cross-linker.[10]

-

-

Cross-Linking Reaction:

-

Resuspend the cell pellet in a suitable buffer (e.g., hypotonic buffer for cell lysis or PBS for intact cells).[11]

-

Prepare a fresh stock solution of DSSO in DMSO.

-

Add the DSSO stock solution to the cell suspension to a final concentration of 1-5 mM.[6][10]

-

Incubate for 30-60 minutes at 4°C or room temperature, depending on the experimental goals.[11]

-

-

Quenching and Cell Lysis:

-

Quench the reaction as described in the in vitro protocol.

-

Lyse the cells to release the cross-linked protein complexes. The choice of lysis buffer and method will depend on the subcellular localization of the proteins of interest.

-

-

Protein Extraction and Digestion:

-

Isolate the protein fraction of interest (e.g., whole-cell lysate, specific organelles).

-

Proceed with denaturation, reduction, alkylation, and enzymatic digestion as outlined in the in vitro protocol.

-

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis:

-

The complex peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Several acquisition methods can be employed, with the most common for DSSO being a data-dependent MSn approach.[5] In this workflow, an initial MS1 scan is performed, followed by MS2 fragmentation of precursor ions. The instrument then detects the characteristic DSSO signature doublets in the MS2 spectra and triggers MS3 fragmentation of these specific ions.[5][7]

-

Alternative methods like stepped-HCD (Higher-energy Collisional Dissociation) can also be effective.[4]

-

-

Data Analysis:

-

Specialized software is required to identify the cross-linked peptides from the complex MS data.

-

Software packages such as XlinkX, MetaMorpheus, and others are designed to recognize the specific fragmentation patterns of DSSO, including the signature doublets and remnant masses.[14][15]

-

The identified cross-links provide distance constraints that can be used to model the 3D structure of proteins and protein complexes.

-

Visualizing Workflows and Mechanisms

Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in DSSO-based XL-MS.

Applications in Elucidating Biological Pathways and Drug Discovery

The structural information gleaned from DSSO XL-MS has significant implications for understanding complex biological systems and for the development of new therapeutics.

Mapping Protein Complex Architectures

DSSO has been instrumental in mapping the subunit architecture of large and dynamic protein complexes that are challenging to study by other structural biology techniques. For instance, XL-MS studies using DSSO have provided valuable insights into the arrangement of subunits within the 26S proteasome, a critical complex for protein degradation.[16] Similarly, the ribosome, the cellular machinery for protein synthesis, has been extensively studied using cross-linking, with DSSO helping to define the interactions between its numerous protein components.[15][17]

Informing Structure-Based Drug Design

The distance constraints obtained from XL-MS can be integrated with computational modeling to generate more accurate 3D models of proteins and protein complexes.[18] This is particularly valuable for drug discovery, as a precise understanding of a target protein's structure is often the first step in rational drug design. By identifying binding pockets and interaction interfaces, DSSO-based XL-MS can guide the design of small molecules that modulate protein function.[2] For example, by mapping the interaction site between two proteins, it may be possible to design a drug that specifically disrupts this interaction. Furthermore, XL-MS can be used to study conformational changes in a protein upon ligand binding, providing crucial information for understanding drug mechanisms of action.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. DSSO crosslinker ≥95% | 1351828-03-9 [sigmaaldrich.com]

- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. DSSO crosslinker = 95 1351828-03-9 [sigmaaldrich.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. biorxiv.org [biorxiv.org]

- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 15. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. biorxiv.org [biorxiv.org]

- 18. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Spacer Arm Length on the Reactivity of DSSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl suberate (B1241622) (DSSO), also known as dithiobis(succinimidyl propionate) (DSP), is a homobifunctional, amine-reactive, and thiol-cleavable crosslinking agent widely utilized in the study of protein-protein interactions, protein complex topology, and for stabilizing transient interactions for subsequent analysis.[1][2][3] Its utility stems from the N-hydroxysuccinimide (NHS) esters at both ends of a 12.0 Å spacer arm, which readily react with primary amines on proteins, and a central disulfide bond that allows for the cleavage of the crosslink under reducing conditions. This guide provides an in-depth analysis of how the spacer arm length and structure of DSSO and related crosslinkers influence their reactivity and experimental outcomes.

The Critical Role of the Spacer Arm

The spacer arm of a crosslinker dictates the distance between the two reactive groups and, consequently, the spatial constraints imposed on the target molecules. The length and chemical nature of the spacer arm are critical parameters that influence several aspects of a crosslinking experiment:

-

Reach and Efficiency: Longer spacer arms can bridge greater distances between reactive residues, potentially leading to a higher number of identified crosslinks within a protein or protein complex.[4]

-

Structural Resolution: Conversely, shorter spacer arms provide more precise distance constraints, which are invaluable for high-resolution structural modeling of proteins and their complexes.[4]

-

Reactivity: The chemical composition of the spacer arm can influence the reactivity of the terminal functional groups. For instance, the proximity of electron-withdrawing groups, such as a sulfoxide (B87167), to the NHS ester can modulate its reactivity.

Quantitative Analysis of Crosslinker Properties

The selection of an appropriate crosslinker is paramount for a successful experiment. The following table summarizes the properties of DSSO and other commonly used amine-reactive crosslinkers, highlighting the impact of their spacer arm length and composition.

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? | Key Characteristics & Reactivity Insights |

| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes | Non-cleavable analog of DSSO; provides stable crosslinks.[5][6] |

| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No | Water-soluble version of DSS, ideal for cell surface crosslinking.[5][6] |

| Dithiobis(succinimidyl propionate) | DTSPO/DSP | 404.42 | 12.0 | Yes (Thiol) | No | Yes | Cleavable with reducing agents (e.g., DTT, TCEP); allows for separation of crosslinked proteins.[3][7] |

| Disuccinimidyl sulfoxide | DSSO | 388.35 | 10.1 | Yes (MS) | No | Yes | MS-cleavable in the gas phase, facilitating peptide sequencing in mass spectrometry.[8] |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results. Below are methodologies for in vitro protein crosslinking and intracellular crosslinking using DSSO.

In Vitro Protein Crosslinking with DSSO

This protocol is adapted from standard procedures for crosslinking purified proteins or protein complexes.[7]

Materials:

-

Dithiobis(succinimidyl propionate) (DSSO/DSP)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein sample in a non-amine-containing buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Reducing sample buffer for SDS-PAGE (containing DTT or β-mercaptoethanol)

Procedure:

-

Prepare DSSO Stock Solution: Immediately before use, dissolve DSSO in anhydrous DMSO or DMF to a final concentration of 20-50 mM. DSSO is moisture-sensitive and will hydrolyze in aqueous solutions.

-

Crosslinking Reaction: Add the DSSO stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 2 mM. The molar excess of crosslinker to protein may need to be optimized (a 20 to 50-fold molar excess is a common starting point).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: The crosslinked sample can be analyzed by SDS-PAGE. To cleave the crosslinks, heat the sample in a reducing sample buffer before loading onto the gel.

Intracellular Crosslinking with DSSO

This protocol is designed for stabilizing protein-protein interactions within living cells.[1]

Materials:

-

Cells in culture

-

Phosphate Buffered Saline (PBS), pre-warmed to 37°C

-

DSSO/DSP

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cells twice with pre-warmed PBS to remove any amine-containing media.

-

Prepare Crosslinking Solution: Prepare a 100 mM stock solution of DSSO in anhydrous DMSO. Immediately before use, dilute this stock solution in pre-warmed PBS to the desired final concentration (e.g., 0.1-2 mM). The optimal concentration should be determined empirically.

-

Crosslinking Reaction: Resuspend the cell pellet in the DSSO-containing PBS and incubate for 30 minutes at 37°C.

-

Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

-

Cell Lysis: Pellet the cells by centrifugation and proceed with your standard cell lysis protocol. The stabilized protein complexes are now ready for downstream applications such as immunoprecipitation.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where DSSO is often employed.

Caption: General workflows for in vitro and intracellular protein crosslinking using DSSO.

Caption: A simplified representation of the ubiquitin-proteasome pathway. DSSO can be used to capture interactions between E3 ligases and their substrates.

Conclusion

Dithiobis(succinimidyl propionate) (DSSO) is a versatile tool for structural and functional proteomics. The 12.0 Å spacer arm of DSSO provides a balance between the reach required to capture protein-protein interactions and the provision of meaningful spatial constraints. The choice of crosslinker, particularly the spacer arm length and cleavability, must be carefully considered based on the specific research question. For high-resolution structural determination, shorter spacer arms may be preferable, while for initial screening of protein interaction networks, a longer and more flexible spacer arm might be more advantageous. Understanding the interplay between spacer arm characteristics and reactivity is essential for the successful design and interpretation of crosslinking experiments.

References

- 1. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crosslinking -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]

- 3. cephamls.com [cephamls.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. proteochem.com [proteochem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of Disuccinimidyl sulfoxide

An In-depth Technical Guide on the Solubility and Stability of Disuccinimidyl Sulfoxide (B87167) (DSSO)

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive crosslinker integral to the study of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS). Its utility is defined by an N-hydroxysuccinimide (NHS) ester at each end of its spacer arm, which reacts with primary amines (such as the side chain of lysine) at a pH range of 7-9 to form stable amide bonds.[1][2] A key feature of DSSO is its mass spectrometry (MS)-cleavable linker, which contains a sulfoxide group. This allows for the fragmentation of the crosslinker in the gas phase during tandem MS (MS/MS), a characteristic that simplifies data analysis and enhances the confident identification of crosslinked peptides.[1][3][4]

Solubility

DSSO is supplied as a crystalline solid and exhibits distinct solubility characteristics in organic solvents and aqueous solutions.[5] It is generally recommended to first dissolve DSSO in a dry, water-miscible organic solvent before preparing aqueous working solutions.[2]

Quantitative Solubility Data

| Solvent System | Approximate Solubility | Reference(s) |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [3][5][6] |

| Dimethylformamide (DMF) | 10 mg/mL | [3][5][6] |

| 1:5 mixture of DMSO:PBS (pH 7.2) | 0.15 mg/mL | [3][5][6] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [7] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [7] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [7] |

Best Practices for Dissolution:

-

To prepare aqueous solutions, first create a concentrated stock in a dry organic solvent like DMSO or DMF, which should be purged with an inert gas.[2][5]

-

This stock solution can then be diluted into the final aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid perturbing protein structure.[2]

-

Directly adding DSSO to an aqueous buffer at high concentrations (>30 mM) may cause precipitation.[2]

Stability

The stability of DSSO is paramount for its effective use as a crosslinker. The primary routes of degradation are hydrolysis of the NHS esters and sensitivity to moisture.

Storage and Stability Data

| Format & Condition | Recommended Storage Temperature | Stability Period | Reference(s) |

| Crystalline Solid | -20°C | ≥ 4 years | [3][5] |

| Stock Solution (in anhydrous DMSO/DMF) | -80°C (sealed, away from moisture) | 6 months | [7] |

| Stock Solution (in anhydrous DMSO/DMF) | -20°C (sealed, away from moisture) | 1 month | [7] |

| Aqueous Working Solution | Room Temperature / On Ice | Use immediately | [2][5] |

Key Stability Considerations:

-

Moisture: As a solid, DSSO is moisture-sensitive. To prevent premature hydrolysis from atmospheric moisture, vials should be equilibrated to room temperature before opening.[2]

-

Buffers: The choice of buffer is critical. Amine-free buffers such as PBS, HEPES, or borate (B1201080) at a pH of 7-9 are recommended to ensure the NHS ester reacts with the target protein rather than the buffer components.[2] Buffers containing primary amines, such as Tris or glycine, are incompatible with DSSO as they will quench the reaction.[2]

Experimental Protocols

The following are generalized protocols for the use of DSSO in crosslinking experiments. Optimal conditions, particularly the molar excess of crosslinker, may need to be determined empirically for each specific system.

Protocol 1: In Vitro Protein Crosslinking

This protocol outlines a general procedure for crosslinking a purified protein or protein complex.

A. Required Materials:

-

Purified protein/protein complex

-

Amine-free buffer (e.g., 20 mM HEPES, pH 7.5; or PBS, pH 7.4)

-

DSSO crosslinker

-

Anhydrous, high-purity DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

B. Procedure:

-

Prepare the protein sample by dissolving it in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5) to a final concentration of approximately 10 µM.[2]

-

Immediately before use, prepare a concentrated stock solution of DSSO. For a 50 mM stock, dissolve 1 mg of DSSO in 51.5 µL of anhydrous DMSO.[2]

-

Add the DSSO stock solution to the protein solution to achieve the desired molar excess (e.g., a 100-fold molar excess is a common starting point).[2]

-

Incubate the reaction mixture at room temperature for a defined period, typically 30-60 minutes.

-